

An In-depth Technical Guide to Methyl 1H-imidazole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 1H-imidazole-2-carboxylate**

Cat. No.: **B101559**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 1H-imidazole-2-carboxylate**, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its role as a scaffold for developing novel therapeutic agents.

Physicochemical Properties

Methyl 1H-imidazole-2-carboxylate is a solid compound at room temperature.^[1] Its key quantitative properties are summarized in the table below, providing a ready reference for laboratory use.

Property	Value	Reference
Molecular Formula	C ₅ H ₆ N ₂ O ₂	[1] [2] [3]
Molecular Weight	126.11 g/mol	[2]
Alternate Molecular Weight	126.115 g/mol	[1]
Alternate Molecular Weight	126.12 g/mol	[3]
Melting Point	214.3 to 216.2 °C	[1]
Physical State	Solid	[1]
IUPAC Name	methyl 1H-imidazole-2-carboxylate	[2]
CAS Number	17334-09-7	[1] [2]

Synthesis Protocol

The synthesis of **Methyl 1H-imidazole-2-carboxylate** can be achieved through the esterification of 1H-imidazole-2-carboxylic acid. A representative experimental protocol is detailed below. This protocol is based on general methods for the synthesis of imidazole derivatives and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize **Methyl 1H-imidazole-2-carboxylate** from 1H-imidazole-2-carboxylic acid.

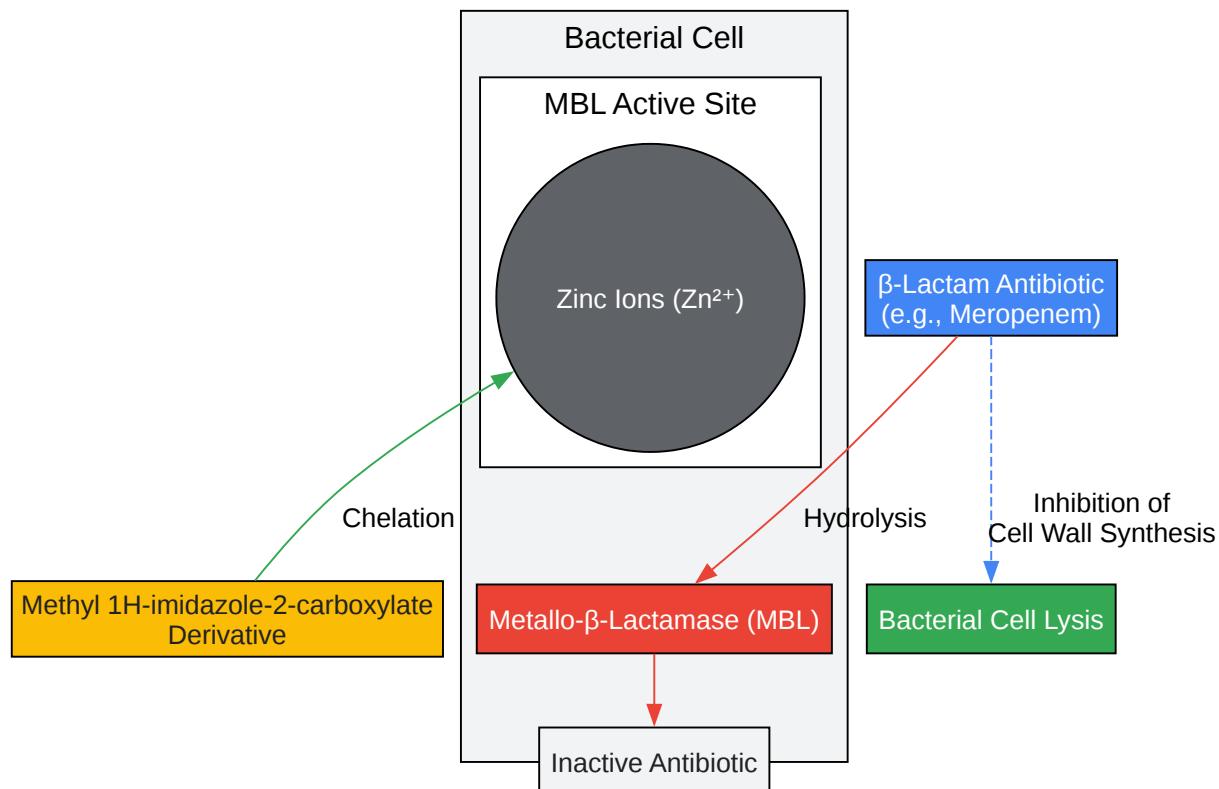
Materials:

- 1H-imidazole-2-carboxylic acid
- Methanol (reagent grade)
- Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated sulfuric acid)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Dichloromethane (CH_2Cl_2) or other suitable organic solvent
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

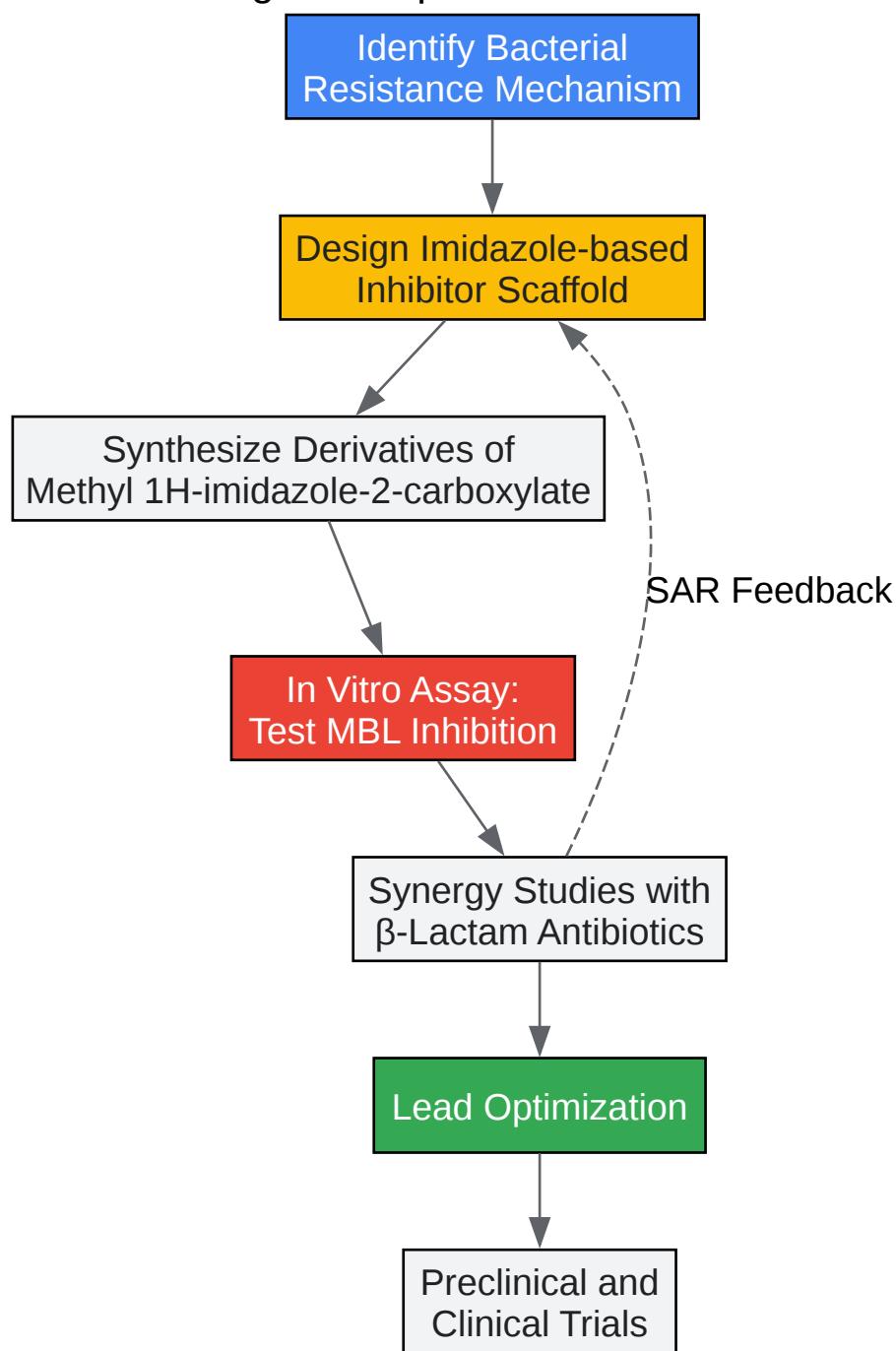
- **Reaction Setup:** In a clean, dry round-bottom flask, suspend 1H-imidazole-2-carboxylic acid in an excess of methanol.
- **Acid Catalyst Addition:** Cool the mixture in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be carefully added.
- **Reflux:** Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
- **Neutralization:** Dissolve the residue in dichloromethane and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
- **Drying and Evaporation:** Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude product.


- Purification: The crude **Methyl 1H-imidazole-2-carboxylate** can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Biological Activity and Signaling Pathway

Derivatives of 1H-imidazole-2-carboxylic acid have emerged as a promising class of inhibitors against metallo-β-lactamases (MBLs).^{[4][5]} MBLs are enzymes produced by certain bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.^[5] The imidazole-2-carboxylic acid scaffold acts as a metal-binding pharmacophore, targeting the zinc ions in the active site of MBLs.^[4]

The inhibitory action of these compounds can restore the efficacy of antibiotics like meropenem against resistant bacterial strains, such as *Pseudomonas aeruginosa*.^{[5][6]} This synergistic effect is a key area of research in combating antibiotic resistance.


Below is a diagram illustrating the proposed mechanism of action.

Mechanism of Metallo- β -Lactamase Inhibition[Click to download full resolution via product page](#)

Caption: Inhibition of metallo- β -lactamase by an imidazole derivative.

The logical workflow for the development and application of these inhibitors is outlined in the following diagram.

Drug Development Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for developing MBL inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. methyl 1H-imidazole-2-carboxylate | C5H6N2O2 | CID 549395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 1H-imidazole-2-carboxylate [oakwoodchemical.com]
- 4. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo- β -Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo- β -lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl 1H-imidazole-2-carboxylate|Research Chemical [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 1H-imidazole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101559#methyl-1h-imidazole-2-carboxylate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com